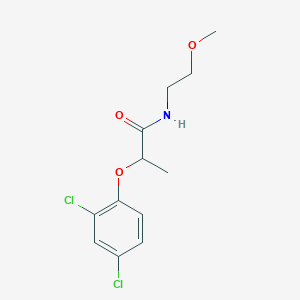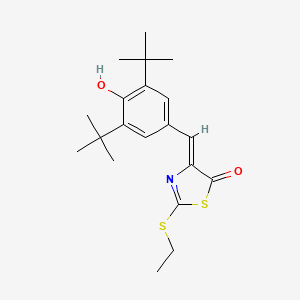![molecular formula C22H18BrNO5 B3924877 2-{2-[2-(acetyloxy)-5-bromo-3-methoxyphenyl]vinyl}-8-quinolinyl acetate](/img/structure/B3924877.png)
2-{2-[2-(acetyloxy)-5-bromo-3-methoxyphenyl]vinyl}-8-quinolinyl acetate
Descripción general
Descripción
2-{2-[2-(acetyloxy)-5-bromo-3-methoxyphenyl]vinyl}-8-quinolinyl acetate, also known as ABQ-48, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. ABQ-48 is a derivative of resveratrol, a natural polyphenol found in red wine, grapes, and other plants, which has been shown to have various health benefits. The synthesis of ABQ-48 is relatively easy and cost-effective, making it a promising candidate for future research studies.
Mecanismo De Acción
The mechanism of action of 2-{2-[2-(acetyloxy)-5-bromo-3-methoxyphenyl]vinyl}-8-quinolinyl acetate is not fully understood, but it is believed to involve the activation of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. This activation leads to the inhibition of mTOR, a protein that is involved in cell growth and proliferation, and the induction of autophagy, a process by which cells recycle damaged or unwanted components.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in various cell and animal models. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to improve glucose and lipid metabolism, which could potentially make it useful in the treatment of metabolic disorders such as diabetes and obesity. Additionally, this compound has been shown to have neuroprotective effects, which could potentially make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-{2-[2-(acetyloxy)-5-bromo-3-methoxyphenyl]vinyl}-8-quinolinyl acetate for lab experiments is its relatively easy and cost-effective synthesis method. Additionally, this compound has been shown to have low toxicity in various cell and animal models, making it a relatively safe compound to work with. However, one of the main limitations of this compound is its limited solubility in aqueous solutions, which could potentially limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on 2-{2-[2-(acetyloxy)-5-bromo-3-methoxyphenyl]vinyl}-8-quinolinyl acetate. One area of research could be the development of more efficient synthesis methods for this compound, which could potentially increase its availability for research purposes. Additionally, further studies could be done to better understand the mechanism of action of this compound and its potential applications in various disease models. Finally, more studies could be done to explore the potential side effects and toxicity of this compound, particularly in animal models.
Aplicaciones Científicas De Investigación
2-{2-[2-(acetyloxy)-5-bromo-3-methoxyphenyl]vinyl}-8-quinolinyl acetate has been shown to have a variety of potential applications in biomedical research. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various types of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could potentially make it useful in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
[2-[(E)-2-(2-acetyloxy-5-bromo-3-methoxyphenyl)ethenyl]quinolin-8-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO5/c1-13(25)28-19-6-4-5-15-7-9-18(24-21(15)19)10-8-16-11-17(23)12-20(27-3)22(16)29-14(2)26/h4-12H,1-3H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCLGLCADYYGNZ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C(=CC(=C3)Br)OC)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C(=CC(=C3)Br)OC)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B3924795.png)
![5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3924801.png)
![6-{[5-(4-chlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3924802.png)
![N-{5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B3924806.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B3924812.png)
![6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3924820.png)
![5-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-chlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924833.png)
![3-allyl-5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924837.png)
![3-allyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924853.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924860.png)

![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924873.png)
![5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3924880.png)
